molecular formula C9H7ClN2O B052226 2-chloro-N-(4-cyanophenyl)acetamide CAS No. 114807-80-6

2-chloro-N-(4-cyanophenyl)acetamide

Cat. No.: B052226
CAS No.: 114807-80-6
M. Wt: 194.62 g/mol
InChI Key: YEIVRXRLRGZADN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-cyanophenyl)acetamide is an organic compound with the molecular formula C9H7ClN2O It is a chlorinated derivative of acetamide and features a cyano group attached to a phenyl ring

Scientific Research Applications

2-chloro-N-(4-cyanophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanophenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-cyanophenylamine+chloroacetyl chlorideThis compound+HCl\text{4-cyanophenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-cyanophenylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to reduce the cyano group.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amide.

    Hydrolysis: The major products are 4-cyanophenylamine and acetic acid.

    Reduction: The major product is 2-chloro-N-(4-aminophenyl)acetamide.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyanophenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and the amide functionality play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-cyanophenyl)acetamide
  • N-(4-cyanophenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide

Uniqueness

2-chloro-N-(4-cyanophenyl)acetamide is unique due to the presence of both a chloro and a cyano group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(4-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIVRXRLRGZADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366784
Record name 2-chloro-N-(4-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114807-80-6
Record name 2-chloro-N-(4-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(4-cyanophenyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-Amino benzonitrile (1.0 g, 0.0084 mol) and triethyl amine (1 ml, 0.010 mol) was taken in DCM (15 ml). Chloro acetyl chloride (0.67 ml, 0.0084 mol) was added slowly and stirred for 22 hours at 25-27° C. Solvent was removed and the residue was dissolved in ethyl acetate (20 ml), washed with water (1×15 ml) followed by brine (2×15 ml). The organic layer was dried over Na2SO4 and the solvent was removed to get pure 2-chloro-N-(4-cyano-phenyl)-acetamide (1.51 g, 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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